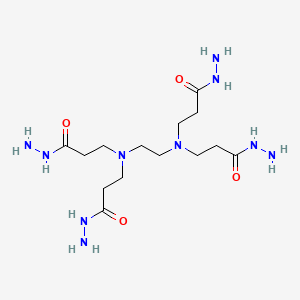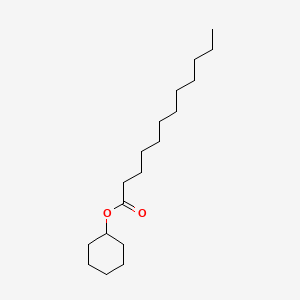
Cyclohexyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl laurate, also known as dodecanoic acid cyclohexyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester formed from lauric acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Cyclohexyl laurate can be synthesized through the esterification of lauric acid and cyclohexanol. The typical synthetic route involves mixing cyclohexanol and lauric acid in a round-bottom flask at a molar ratio of 10:1. Concentrated sulfuric acid is added dropwise under constant stirring to catalyze the reaction. The esterification is carried out at 95°C for one hour with continuous stirring to prevent carbonization due to high local temperatures. After the reaction, the mixture is cooled to ambient temperature and washed with cold water, saturated sodium carbonate solution, and saturated sodium chloride solution to remove residual reactants and by-products .
Analyse Chemischer Reaktionen
Cyclohexyl laurate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohols.
Substitution: Substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the laurate group, forming new esters or amides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of cyclohexyl laurate involves its interaction with molecular targets and pathways. In oxidation reactions, cyclohexyl hydroperoxide is formed through chain propagation reactions involving alkoxyl, alkyl, and peroxyl radicals. The hydroperoxide then decomposes to form cyclohexanol and cyclohexanone. These reactions are crucial in the transformation and utilization of this compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl laurate can be compared with other similar compounds, such as:
Cyclohexyl acetate: An ester formed from acetic acid and cyclohexanol, used in flavorings and fragrances.
Cyclohexyl butyrate: An ester formed from butyric acid and cyclohexanol, used in the production of plasticizers and lubricants.
Cyclohexyl palmitate: An ester formed from palmitic acid and cyclohexanol, used in cosmetics and personal care products.
This compound is unique due to its specific ester linkage with lauric acid, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
6301-70-8 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
cyclohexyl dodecanoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
PJPLDEHITPGDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


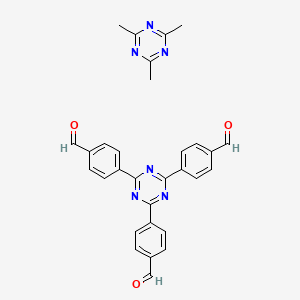
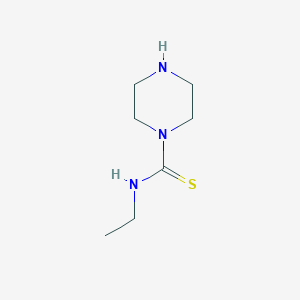



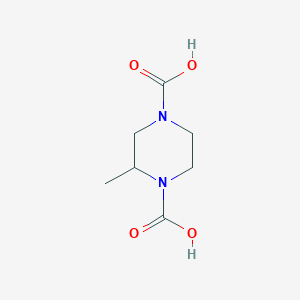
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)


![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)

